Calcitonin (pork natural)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcitonin is a hormone that plays a crucial role in regulating calcium levels in the blood. It is secreted by the parafollicular cells of the thyroid gland in mammals. Calcitonin helps to lower blood calcium levels by inhibiting the activity of osteoclasts, which are cells that break down bone tissue

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Calcitonin kann durch Festphasenpeptidsynthese synthetisiert werden, ein Verfahren, das die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Dieses Verfahren beinhaltet die Verwendung einer harzgebundenen Aminosäure, die in Gegenwart von Kupplungsreagenzien mit geschützten Aminosäuren gekoppelt wird. Die Schutzgruppen werden dann entfernt, und der Prozess wird wiederholt, bis die gewünschte Peptidsequenz erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Calcitonin beinhaltet oft die rekombinante DNA-Technologie. Dieses Verfahren verwendet gentechnisch veränderte Bakterien oder Hefe, um Calcitonin zu produzieren. Das Gen, das für Calcitonin kodiert, wird in den Wirtsorganismus eingebracht, der dann das Hormon während seines Wachstums produziert. Das Calcitonin wird anschließend aus den Wirtszellen gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calcitonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen können die Stabilität und Aktivität des Hormons beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um Calcitonin zu oxidieren, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Reduktionsmittel wie Dithiothreitol können Disulfidbrücken aufbrechen, was zur Reduktion von Calcitonin führt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidiertes Calcitonin mit Disulfidbrücken, reduziertes Calcitonin mit freien Thiolgruppen und mutiertes Calcitonin mit veränderten Aminosäuresequenzen .

Wissenschaftliche Forschungsanwendungen

Calcitonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Calcitonin wird als Modellpeptid für die Untersuchung der Proteinfaltung und -stabilität verwendet.

Biologie: Calcitonin wird auf seine Rolle bei der Kalziumhomöostase und dem Knochenstoffwechsel untersucht.

Medizin: Calcitonin wird zur Behandlung von Erkrankungen wie Osteoporose, Morbus Paget und Hyperkalzämie eingesetzt.

Industrie: Calcitonin wird bei der Entwicklung von Arzneimitteln und diagnostischen Tests eingesetzt.

5. Wirkmechanismus

Calcitonin übt seine Wirkungen aus, indem es an den Calcitonin-Rezeptor bindet, der sich auf der Oberfläche von Osteoklasten befindet. Diese Bindung hemmt die Aktivität von Osteoklasten, reduziert den Knochenabbau und senkt den Kalziumspiegel im Blut. Der Mechanismus beinhaltet die Aktivierung von cyclischem Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA)-Signalwegen, die zur Hemmung der Osteoklastenmotilität und Induktion eines ruhenden Zustands führen .

Wirkmechanismus

Calcitonin exerts its effects by binding to the calcitonin receptor, which is located on the surface of osteoclasts. This binding inhibits the activity of osteoclasts, reducing bone resorption and lowering blood calcium levels. The mechanism involves the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, which lead to the inhibition of osteoclast motility and induction of a quiescent state .

Vergleich Mit ähnlichen Verbindungen

Calcitonin gehört zu einer Familie von Peptidhormonen, zu der α-Calcitonin-Gen-verwandtes Peptid, β-Calcitonin-Gen-verwandtes Peptid, Amylin, Adrenomedullin und Adrenomedullin 2 gehören. Diese Hormone weisen strukturelle und funktionelle Ähnlichkeiten mit Calcitonin auf, unterscheiden sich jedoch in ihrer Potenz und ihren spezifischen biologischen Aktivitäten .

Ähnliche Verbindungen:

α-Calcitonin-Gen-verwandtes Peptid: Ist an der Vasodilatation und Schmerzübertragung beteiligt.

β-Calcitonin-Gen-verwandtes Peptid: Ähnlich wie α-Calcitonin-Gen-verwandtes Peptid, aber mit unterschiedlicher Gewebsverteilung.

Amylin: Reguliert den Glukosestoffwechsel und die Sättigung.

Adrenomedullin: Ist an der Vasodilatation und Angiogenese beteiligt.

Adrenomedullin 2: Ähnlich wie Adrenomedullin, aber mit unterschiedlichen Rezeptorbindungseigenschaften.

Die Einzigartigkeit von Calcitonin liegt in seiner spezifischen Rolle bei der Kalziumhomöostase und dem Knochenstoffwechsel, was es zu einem wertvollen therapeutischen Mittel für Erkrankungen im Zusammenhang mit der Knochengesundheit und der Kalziumregulation macht.

Eigenschaften

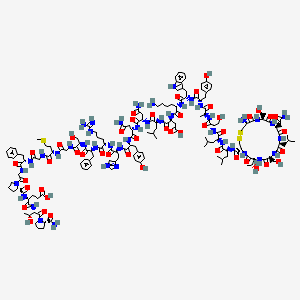

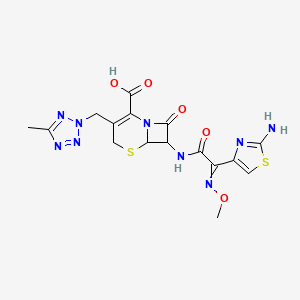

Molekularformel |

C160H233N43O47S3 |

|---|---|

Molekulargewicht |

3607.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C160H233N43O47S3/c1-78(2)52-100(185-152(243)113(65-128(220)221)194-137(228)96(32-21-22-47-161)179-147(238)108(60-89-66-171-95-31-20-19-30-93(89)95)189-144(235)105(58-87-36-40-91(210)41-37-87)182-132(223)82(9)176-153(244)115(72-205)197-142(233)102(54-80(5)6)183-140(231)101(53-79(3)4)186-156(247)118-76-253-252-75-94(162)133(224)195-116(73-206)154(245)193-112(64-123(165)214)149(240)184-103(55-81(7)8)143(234)198-117(74-207)155(246)200-129(83(10)208)158(249)199-118)141(232)191-111(63-122(164)213)151(242)192-110(62-121(163)212)150(241)188-107(59-88-38-42-92(211)43-39-88)145(236)190-109(61-90-67-169-77-175-90)148(239)180-97(33-23-48-170-160(167)168)138(229)187-106(57-86-28-17-14-18-29-86)146(237)196-114(71-204)136(227)173-68-124(215)177-99(46-51-251-12)134(225)172-69-125(216)178-104(56-85-26-15-13-16-27-85)135(226)174-70-126(217)202-49-25-35-120(202)157(248)181-98(44-45-127(218)219)139(230)201-130(84(11)209)159(250)203-50-24-34-119(203)131(166)222/h13-20,26-31,36-43,66-67,77-84,94,96-120,129-130,171,204-211H,21-25,32-35,44-65,68-76,161-162H2,1-12H3,(H2,163,212)(H2,164,213)(H2,165,214)(H2,166,222)(H,169,175)(H,172,225)(H,173,227)(H,174,226)(H,176,244)(H,177,215)(H,178,216)(H,179,238)(H,180,239)(H,181,248)(H,182,223)(H,183,231)(H,184,240)(H,185,243)(H,186,247)(H,187,229)(H,188,241)(H,189,235)(H,190,236)(H,191,232)(H,192,242)(H,193,245)(H,194,228)(H,195,224)(H,196,237)(H,197,233)(H,198,234)(H,199,249)(H,200,246)(H,201,230)(H,218,219)(H,220,221)(H4,167,168,170)/t82-,83+,84+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,129-,130-/m0/s1 |

InChI-Schlüssel |

IXORWGHGSOABEO-AQZOCZKHSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N)O |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)C(C)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)

![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)

![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)